N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine
Description
N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a furan-2-yl group at position 2, a tosyl (p-toluenesulfonyl) group at position 4, and a sec-butylamine moiety at position 3. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions. For instance, a reported method involves reacting a precursor oxazole derivative with sec-butylamine in tetrahydrofuran (THF) at 75°C for 30 hours under basic conditions (e.g., using DIEA) . The tosyl group enhances the compound’s stability and modulates its electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-butan-2-yl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-4-13(3)19-17-18(20-16(24-17)15-6-5-11-23-15)25(21,22)14-9-7-12(2)8-10-14/h5-11,13,19H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIDMGFPNZCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological properties, mechanisms of action, and relevant studies associated with this compound.
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions starting from appropriate precursors.
- Introduction of the Furan Ring : This is done via substitution reactions.
- Tosyl Group Addition : The tosyl group is added through sulfonation reactions.
The overall synthetic route is optimized for high yield and purity, often utilizing specific catalysts and controlled reaction conditions .
2.1 Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2.2 Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies, focusing on its effects on different cancer cell lines. Notably, it has shown:
- Inhibition of Cell Proliferation : Studies have reported IC50 values indicating significant inhibition of cell growth in lung cancer cell lines (e.g., A549, HCC827) .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A549 | 8.78 | High |
| HCC827 | 6.68 | High |
| NCI-H358 | 11.27 | Moderate |
These findings suggest that the compound may act by inducing apoptosis or cell cycle arrest in cancer cells.
The biological activity of this compound is believed to stem from its structural features:
- Furan and Oxazole Rings : These moieties can interact with various enzymes and receptors, potentially modulating signaling pathways involved in cell growth and survival.
- Tosyl Group : Enhances solubility and stability, allowing for better bioavailability .
4. Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antimicrobial Activity : A recent study tested the compound against a panel of bacterial strains, revealing a broad spectrum of activity with minimal inhibitory concentrations comparable to established antibiotics .
- Anticancer Efficacy Evaluation : In another study, the compound was administered to mice bearing xenograft tumors derived from human lung cancer cells, leading to significant tumor reduction compared to control groups .
5. Conclusion
This compound represents a promising candidate for further development in the fields of antimicrobial and anticancer therapies. Its unique chemical structure contributes to its biological activities, warranting additional research to fully elucidate its mechanisms and potential clinical applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The tosyl group in the target compound provides steric bulk and electron-withdrawing properties, contrasting with the 4-chlorophenylsulfonyl group in its analog , which may increase electrophilicity. Long alkyl chains (e.g., dodecyl in compounds) improve lipophilicity but reduce aqueous solubility . Morpholino groups (e.g., in BMS-337197) enhance solubility and bioavailability compared to simpler amines .
Synthetic Efficiency :
- Yields for hydrazine-carboxamide derivatives (88–95%) exceed those reported for oxazole-based compounds (e.g., the target compound’s synthesis lacks yield data) .
USP-listed compounds with dimethylamino and nitro groups () are pharmacologically relevant, possibly as H₂ antagonists or enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
